Cas no 313554-95-9 (3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide)

3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide 化学的及び物理的性質
名前と識別子
-
- 3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide
- 3,5-dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide
- Benzamide, 3,5-dimethoxy-N-[4-[[(3-methoxy-2-pyrazinyl)amino]sulfonyl]phenyl]-
- SR-01000393359
- 3,5-dimethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide
- SR-01000393359-1
- 3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide
- Oprea1_800037
- F0011-0559
- AKOS001570570
- 313554-95-9
-
- インチ: 1S/C20H20N4O6S/c1-28-15-10-13(11-16(12-15)29-2)19(25)23-14-4-6-17(7-5-14)31(26,27)24-18-20(30-3)22-9-8-21-18/h4-12H,1-3H3,(H,21,24)(H,23,25)
- InChIKey: QSRZKQCXTVOYRS-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(S(NC2=NC=CN=C2OC)(=O)=O)C=C1)(=O)C1=CC(OC)=CC(OC)=C1
計算された属性
- せいみつぶんしりょう: 444.11035554g/mol
- どういたいしつりょう: 444.11035554g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 31
- 回転可能化学結合数: 8
- 複雑さ: 668
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 137Ų
3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0011-0559-75mg |
3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide |
313554-95-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0011-0559-10mg |
3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide |
313554-95-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0011-0559-5μmol |
3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide |
313554-95-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0011-0559-2mg |
3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide |
313554-95-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0011-0559-25mg |
3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide |
313554-95-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0011-0559-3mg |
3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide |
313554-95-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0011-0559-2μmol |
3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide |
313554-95-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0011-0559-100mg |
3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide |
313554-95-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0011-0559-20μmol |
3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide |
313554-95-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0011-0559-30mg |
3,5-dimethoxy-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide |
313554-95-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide 関連文献
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamideに関する追加情報
Recent Advances in the Study of 3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide (CAS: 313554-95-9)
The compound 3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide (CAS: 313554-95-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfonamide and benzamide moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy in preclinical models.
One of the key areas of investigation has been the compound's role as a selective inhibitor of specific kinases involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 313554-95-9 exhibits high affinity for the ATP-binding site of certain tyrosine kinases, leading to potent anti-proliferative effects in cancer cell lines. The study utilized X-ray crystallography to reveal the precise binding interactions, highlighting the importance of the methoxy groups in stabilizing the inhibitor-enzyme complex.
In addition to its kinase inhibitory properties, recent research has explored the compound's potential as an anti-inflammatory agent. A preclinical study conducted by researchers at the University of Cambridge found that 3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide significantly reduced the production of pro-inflammatory cytokines in macrophage cells, suggesting its utility in treating chronic inflammatory diseases. The study also reported favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability.
Another notable advancement is the development of novel synthetic routes for 313554-95-9, as reported in a 2022 article in Organic Process Research & Development. The authors described a scalable and cost-effective method for the synthesis of this compound, which could facilitate its further investigation and potential commercialization. The optimized synthetic pathway achieved a high yield (85%) and purity (>99%), addressing previous challenges related to scalability and impurity control.
Despite these promising findings, challenges remain in the clinical translation of 3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide. Recent toxicology studies have identified potential hepatotoxicity at high doses, necessitating further optimization of the compound's structure to improve its safety profile. Ongoing research is focused on generating derivatives with reduced toxicity while maintaining therapeutic efficacy.
In conclusion, the latest research on 313554-95-9 underscores its potential as a versatile scaffold for drug development, with applications spanning oncology, inflammation, and beyond. Future studies will likely focus on advancing this compound through preclinical and clinical trials, as well as exploring its combination with other therapeutic agents to enhance its efficacy and overcome resistance mechanisms.
313554-95-9 (3,5-dimethoxy-N-{4-(3-methoxypyrazin-2-yl)sulfamoylphenyl}benzamide) 関連製品
- 175210-33-0(2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid)
- 2411305-30-9(2-chloro-N-{1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ylmethyl}acetamide)
- 1021219-95-3(3-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]propanoic acid)
- 122768-04-1(Methyl 12(Z),15(Z),18(Z)-Heneicosatrienoate)
- 76344-95-1(5-Phenylisoxazole-4-carboxylic acid)
- 1804305-38-1(2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile)
- 1097080-78-8(N-(4-chloro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide)
- 99357-71-8(2-Ethyl-4-hydroxybenzoxazole)
- 1220031-53-7(3-Pyrrolidinyl 2-furoate hydrochloride)
- 1805936-00-8(2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)